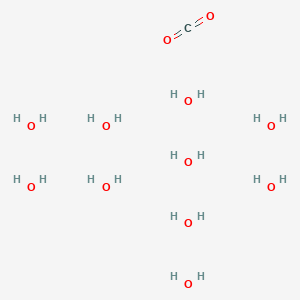
Methanedione--water (1/10)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanedione–water (1/10) is a chemical compound that consists of one part methanedione and ten parts water. Methanedione, also known as formaldehyde, is a simple aldehyde with the formula CH2O. When combined with water, it forms a solution that has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanedione–water (1/10) can be prepared by dissolving methanedione in water. The reaction is straightforward and involves mixing methanedione with water in the desired ratio. The reaction conditions are typically ambient temperature and pressure, making the preparation process simple and efficient.
Industrial Production Methods
In industrial settings, methanedione is produced through the oxidation of methanol. This process involves the use of a silver catalyst at high temperatures. Once methanedione is produced, it can be dissolved in water to form methanedione–water (1/10). The industrial production of methanedione–water (1/10) follows strict safety and quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanedione–water (1/10) undergoes various chemical reactions, including:
Oxidation: Methanedione can be oxidized to formic acid.
Reduction: Methanedione can be reduced to methanol.
Addition: Methanedione can undergo addition reactions with nucleophiles such as ammonia and hydrogen cyanide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Addition: Reactions typically occur under mild conditions with the presence of a catalyst.
Major Products
Oxidation: Formic acid.
Reduction: Methanol.
Addition: Various addition products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanedione–water (1/10) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a preservative in laboratory settings.
Biology: Used in the fixation of biological tissues for microscopy.
Medicine: Used in the production of vaccines and as a disinfectant.
Industry: Used in the production of resins, plastics, and textiles.
Wirkmechanismus
The mechanism of action of methanedione–water (1/10) involves the interaction of methanedione with various molecular targets. Methanedione can form cross-links with proteins and nucleic acids, leading to the stabilization of biological tissues. In industrial applications, methanedione acts as a precursor for the synthesis of various chemical products.
Vergleich Mit ähnlichen Verbindungen
Methanedione–water (1/10) can be compared with other similar compounds such as:
Acetaldehyde: Similar in structure but has different reactivity and applications.
Formic acid: A product of methanedione oxidation with different chemical properties.
Methanol: A product of methanedione reduction with different uses.
Methanedione–water (1/10) is unique due to its combination of methanedione and water, which provides specific properties and applications not found in other similar compounds.
Eigenschaften
CAS-Nummer |
869192-57-4 |
|---|---|
Molekularformel |
CH20O12 |
Molekulargewicht |
224.16 g/mol |
InChI |
InChI=1S/CO2.10H2O/c2-1-3;;;;;;;;;;/h;10*1H2 |
InChI-Schlüssel |
NLLMVZVQZQMLIM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)=O.O.O.O.O.O.O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


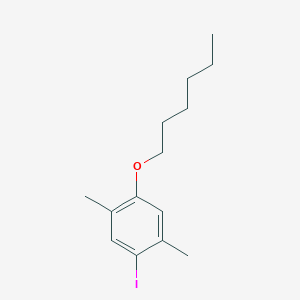
![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)

![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
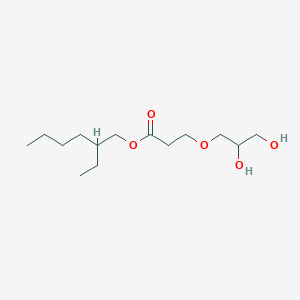
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)
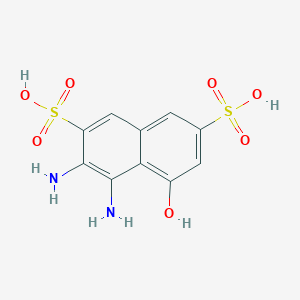
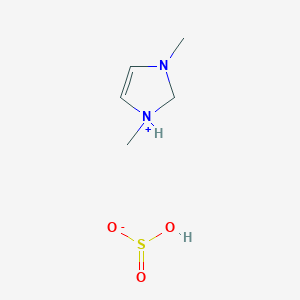
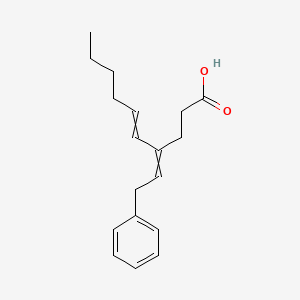

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)

